N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features a benzofuran moiety and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran-2-yl propylamine and the 2-methoxy-5-methylphenyl oxalyl chloride. These intermediates are then reacted under controlled conditions to form the target compound.
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Preparation of Benzofuran-2-yl Propylamine
Starting Material: Benzofuran
Reagents: Propylamine, catalyst (e.g., palladium on carbon)
Conditions: Hydrogenation reaction under high pressure and temperature
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Preparation of 2-Methoxy-5-methylphenyl Oxalyl Chloride
Starting Material: 2-Methoxy-5-methylphenol
Reagents: Oxalyl chloride, solvent (e.g., dichloromethane)
Conditions: Reflux reaction under anhydrous conditions
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Formation of this compound
Reagents: Benzofuran-2-yl propylamine, 2-methoxy-5-methylphenyl oxalyl chloride
Conditions: Stirring under nitrogen atmosphere, room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide linkage can be reduced using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzofuran derivatives
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, leading to potential anticancer effects. The oxalamide linkage may interact with enzymes, inhibiting their activity and leading to antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methylphenyl)oxalamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxy-4-methylphenyl)oxalamide
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-9-10-19(26-2)17(12-14)23-21(25)20(24)22-11-5-7-16-13-15-6-3-4-8-18(15)27-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOISHXFNMDICKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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